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Welcome to the Technical Support Center for Ceftolozane/tazobactam Combination Therapy

Research. This resource is designed for researchers, scientists, and drug development

professionals investigating the enhanced efficacy of Ceftolozane/tazobactam through

synergistic antimicrobial combinations. Here you will find troubleshooting guides, frequently

asked questions (FAQs), detailed experimental protocols, and data to support your in vitro and

in vivo studies.

Frequently Asked Questions (FAQs)
Q1: Why consider combination therapy with Ceftolozane/tazobactam (C/T)?

A1: Combination therapy is a promising strategy to combat multidrug-resistant (MDR) bacteria.

For C/T, combination with other antimicrobials can lead to synergistic effects, where the

combined antimicrobial activity is greater than the sum of their individual effects. This can

enhance bacterial killing, lower the required dosages of individual agents, reduce the risk of

resistance development, and expand the spectrum of activity against difficult-to-treat pathogens

like Pseudomonas aeruginosa.[1][2][3][4][5]

Q2: Which antimicrobials show good synergistic potential with Ceftolozane/tazobactam?

A2: Several studies have demonstrated in vitro synergy between C/T and other antibiotics.

Notably, fosfomycin and amikacin have shown high rates of synergy against MDR P.
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aeruginosa.[1][3][5][6] Other agents that have been investigated include aztreonam, colistin,

and meropenem, with varying degrees of synergistic activity reported.[2]

Q3: What are the proposed mechanisms of synergy between Ceftolozane/tazobactam and

other agents?

A3: The precise molecular mechanisms of synergy are not always fully elucidated but are

thought to involve complementary modes of action. For instance, the combination of a cell wall

synthesis inhibitor like ceftolozane with an aminoglycoside like tobramycin may have a

pronounced permeabilizing effect on the bacterial outer membrane, leading to increased

intracellular concentrations of the partner drug.[7] Fosfomycin, which inhibits an early step in

cell wall synthesis, may also create a synergistic effect when combined with a beta-lactam

acting on later stages.[4]

Q4: What are the common mechanisms of resistance to Ceftolozane/tazobactam?

A4: Resistance to C/T in P. aeruginosa is often multifactorial. Key mechanisms include the

acquisition of beta-lactamase genes that are not inhibited by tazobactam (e.g., metallo-beta-

lactamases), overexpression and structural modifications of the chromosomal AmpC beta-

lactamase, and mutations in penicillin-binding proteins (PBPs), the target of ceftolozane.[8][9]

[10]

Q5: Can combination therapy prevent the emergence of resistance to

Ceftolozane/tazobactam?

A5: Studies suggest that combination therapy can suppress the emergence of less-susceptible

bacterial subpopulations. For example, the combination of C/T with tobramycin has been

shown to completely suppress the emergence of resistance in both free-floating and biofilm

bacteria.[10]

Troubleshooting Guides
Checkerboard Assay
Issue: High variability or inconsistent Fractional Inhibitory Concentration (FIC) index results.
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Possible Cause 1: Inaccurate initial Minimum Inhibitory Concentration (MIC) determination

for individual drugs. The checkerboard assay is highly dependent on accurate baseline

MICs.

Troubleshooting:

Re-determine the MICs for each drug and bacterial strain using a standardized method

like broth microdilution according to CLSI guidelines.

Ensure the use of appropriate quality control strains with known MICs.

Possible Cause 2: Pipetting errors during the serial dilution process.

Troubleshooting:

Use calibrated pipettes and ensure proper mixing at each dilution step.

Consider using automated liquid handlers for improved precision.

Possible Cause 3: Inconsistent inoculum preparation.

Troubleshooting:

Standardize the inoculum to a 0.5 McFarland turbidity standard.

Ensure the final inoculum concentration in the wells is as per the protocol (e.g., 5 x 10^5

CFU/mL).

Issue: Conflicting synergy results between checkerboard and time-kill assays.

Possible Cause: The checkerboard assay measures inhibition of growth (bacteriostatic

effect), while the time-kill assay measures the rate of bacterial killing (bactericidal effect). A

combination might be synergistic in inhibiting growth but not in killing, or vice versa.

Troubleshooting:

Recognize that the two assays provide different types of information.
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Report the results from both assays to provide a more complete picture of the drug

interaction.

Consider the clinical context when interpreting the results; for severe infections, a

bactericidal synergistic effect may be more relevant.

Time-Kill Assay
Issue: No discernible difference between the combination and the most active single agent.

Possible Cause 1: The concentrations of the antibiotics used are too high, leading to rapid

killing by the single agent and masking any potential synergy.

Troubleshooting:

Test a range of concentrations, including sub-MIC concentrations of one or both drugs.

Possible Cause 2: The bacterial inoculum is too low or too high.

Troubleshooting:

Standardize the starting inoculum to approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

Possible Cause 3: The sampling time points are not optimal to observe synergy.

Troubleshooting:

Include earlier time points (e.g., 1, 2, 4 hours) in addition to the standard 24-hour reading

to capture the dynamics of the interaction.

Issue: Unexpected regrowth of bacteria after an initial killing phase.

Possible Cause: Selection of a resistant subpopulation or degradation of one or both

antibiotics over the 24-hour incubation period.

Troubleshooting:

Plate samples on agar containing one or both antibiotics to check for the emergence of

resistance.
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Consider the stability of the antibiotics in the chosen broth medium at 37°C over 24 hours.

Gradient Diffusion Synergy Testing (E-test)
Issue: Difficulty in reading the inhibition ellipse at the intersection of the strips.

Possible Cause: The placement of the strips is incorrect, or the inoculum is uneven.

Troubleshooting:

Ensure the strips are placed at a 90-degree angle and that the intersection point

corresponds to the MIC of each drug.

Use a standardized method for inoculating the agar plate to achieve a uniform lawn of

bacterial growth.

Issue: Discrepancy between E-test synergy results and other methods.

Possible Cause: Different methods of placing and interpreting the gradient strips can lead to

different results.

Troubleshooting:

Be consistent with the chosen method (e.g., strip crossing vs. side-by-side).[11]

Recognize that discordance between synergy testing methods has been reported in the

literature, and it is advisable to confirm findings with a second method, such as a time-kill

assay.[12]

Data Presentation
Table 1: In Vitro Synergy of Ceftolozane/tazobactam (C/T) and Fosfomycin against P.

aeruginosa
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Bacterial
Strains

C/T MIC
(µg/mL)

Fosfomycin
MIC (µg/mL)

Synergy
Method

Synergy
Rate

Reference

27 MDR P.

aeruginosa

>32 (for MBL-

producers)
32 to >1024

Gradient

Diffusion

88.9%

(24/27)
[1]

6 SPM-1-

producing P.

aeruginosa

128 to >512 >1024
Time-Kill

Assay
16.7% (1/6) [1]

Table 2: In Vitro Synergy of Ceftolozane/tazobactam (C/T) and Amikacin against P. aeruginosa

Bacterial
Strains

C/T MIC
(µg/mL)

Amikacin
MIC (µg/mL)

Synergy
Method

Synergy
Rate

Reference

160

MDR/XDR P.

aeruginosa

2-32 2-128
Time-Kill

Assay
85.0% [3]

60 CRPA

isolates

0.75 (MIC50),

24 (MIC90)
N/A E-test 40% (24/60) [5][6]

4 MDR P.

aeruginosa
4-16 N/A

In Vitro

Pharmacodyn

amic Model

25% (1/4) [2]

5 MDR P.

aeruginosa

from pediatric

CF patients

0.5-8 8 to >256
Time-Kill

Assay

Synergistic

activity

observed

[13]

Experimental Protocols
Checkerboard Assay Protocol
This protocol is for determining the synergistic effect of two antimicrobial agents using the

checkerboard method in a 96-well microtiter plate.

Materials:
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96-well microtiter plates

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Stock solutions of Ceftolozane/tazobactam and the partner antibiotic at known

concentrations

Bacterial suspension standardized to 0.5 McFarland

Multichannel pipette

Incubator (35-37°C)

Procedure:

Preparation of Antibiotic Dilutions:

Dispense 50 µL of CAMHB into each well of the microtiter plate.

Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of Drug A (e.g., C/T).

Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of Drug B (e.g.,

fosfomycin).

The resulting plate will have a grid of wells with varying concentrations of both drugs.

Include a row and a column with each drug alone for MIC determination.

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Inoculation:

Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration

of approximately 5 x 10^5 CFU/mL in each well.

Add 50 µL of the diluted bacterial suspension to each well (except the sterility control).

Incubation:
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Incubate the plate at 35-37°C for 18-24 hours.

Reading and Interpretation:

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic

that inhibits visible growth.

Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no

growth:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

FIC Index = FIC of Drug A + FIC of Drug B

Interpret the results:

Synergy: FIC Index ≤ 0.5

Indifference/Additive: 0.5 < FIC Index ≤ 4

Antagonism: FIC Index > 4

Time-Kill Assay Protocol
This protocol assesses the bactericidal activity of antimicrobial combinations over time.

Materials:

Sterile culture tubes or flasks

CAMHB

Stock solutions of antibiotics

Bacterial suspension standardized to 0.5 McFarland

Shaking incubator (35-37°C)
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Sterile saline or PBS for dilutions

Agar plates for colony counting

Spectrophotometer

Procedure:

Preparation of Test Tubes:

Prepare tubes with CAMHB containing:

No antibiotic (growth control)

Drug A alone at a specific concentration (e.g., 0.5x, 1x, or 2x MIC)

Drug B alone at a specific concentration

The combination of Drug A and Drug B at the same concentrations

Inoculation:

Inoculate each tube with the bacterial suspension to a starting density of approximately 5 x

10^5 to 1 x 10^6 CFU/mL.

Incubation and Sampling:

Incubate the tubes in a shaking incubator at 35-37°C.

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

Colony Counting:

Perform serial dilutions of the collected aliquots in sterile saline or PBS.

Plate the dilutions onto agar plates and incubate for 18-24 hours.

Count the colonies to determine the number of viable bacteria (CFU/mL) at each time

point.
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Data Analysis:

Plot the log10 CFU/mL versus time for each condition.

Synergy is defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination

compared with the most active single agent.

Bactericidal activity is defined as a ≥ 3 log10 reduction in CFU/mL from the initial

inoculum.
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Caption: Workflow for in vitro synergy testing of Ceftolozane/tazobactam combinations.
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Caption: Hypothesized mechanisms of synergy for Ceftolozane/tazobactam combinations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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